(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid
Description
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the third carbon (R-configuration) and a substituted phenyl ring bearing bromo (-Br) and hydroxyl (-OH) groups at the 2- and 3-positions, respectively. Its structure combines a propanoic acid backbone with a halogenated aromatic system, making it a candidate for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1 |
InChI Key |
ONTHWTFWGGONKR-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)Br)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves enzymatic synthesis, which can be used to prepare ®-3-amino-4-aryl-butanoic acid derivatives . This approach employs specific enzymes to catalyze the reaction, providing a more environmentally friendly and efficient synthesis route.
Industrial Production Methods
Industrial production of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylalanine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted phenylalanine derivatives, which can have different functional groups attached to the phenyl ring, enhancing their chemical and biological properties.
Scientific Research Applications
Anti-Aging Agent
One of the prominent applications of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is in the formulation of anti-aging products. Research has indicated that this compound exhibits properties that can enhance skin health by preventing sagging and loss of luster. It has been shown to improve skin elasticity and hydration, making it a valuable ingredient in cosmetic formulations aimed at reducing the visible signs of aging .
Neuroprotective Effects
Studies suggest that compounds structurally related to (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid may provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neurotransmitter systems could potentially lead to therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Efficacy in Skin Treatments
A study conducted on human skin fibroblasts demonstrated that (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid significantly improved cell attachment and survival rates when compared to control groups treated with standard formulations. Parameters such as mitochondrial activity and proteasomal activity were also enhanced, indicating robust cellular health benefits .
Case Study 2: Neuroprotection in Animal Models
In animal studies, compounds similar to (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid were tested for their neuroprotective effects against oxidative stress-induced damage. Results showed a reduction in neuronal cell death and improved cognitive function in treated animals, suggesting potential applications in preventing neurodegeneration .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and hydroxyl groups can participate in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Substituent Variations
The pharmacological and physicochemical properties of β-amino acids are highly dependent on substituent identity, position, and stereochemistry. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural Comparison of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic Acid with Analogs
*Inferred from structural similarity to KZR-616 .
Key Observations:
Substituent Position and Bioactivity: Bromination at the 2-position (target compound) vs. Hydroxyl groups at the 3-position (target compound) vs. 4-position (BP 2040) may influence hydrogen-bonding interactions and metabolic stability .
Halogen vs. Polar Groups :
- Bromo and trifluoromethyl substituents enhance electrophilicity and membrane permeability compared to methoxy or hydroxyl groups .
- The hydroxyl group in the target compound may confer antioxidant properties but increase susceptibility to glucuronidation .
Stereochemical Considerations :
- The (3R) configuration is critical for activity in compounds like KZR-616, where stereochemistry dictates proteasome binding . Enantiomers of fluorophenyl analogs () show divergent biological behaviors, underscoring the importance of chiral purity .
Biological Activity
(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 260.08 g/mol
The presence of an amino group, a bromine atom, and a hydroxyl group on the phenyl ring contributes to its reactivity and biological interactions. The amino group can engage in nucleophilic reactions, while the bromine facilitates substitution reactions. The hydroxyl group enhances hydrogen bonding capabilities, which is critical for interactions with biological targets.
Research indicates that (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid modulates enzyme activities and protein interactions through various mechanisms:
- Binding to Enzymes : The amino group forms hydrogen bonds with active site residues, while the bromine and hydroxyl groups participate in non-covalent interactions. This interaction can lead to competitive inhibition or allosteric modulation of enzymatic activity.
- Receptor Interaction : The compound may bind to specific receptors, influencing signal transduction pathways critical for various physiological processes.
Anticancer Properties
Studies have demonstrated that derivatives of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid exhibit selective cytotoxicity against cancer cell lines. For instance, compounds derived from similar structures have shown promise in reducing the viability of A549 lung cancer cells by over 50% in vitro, indicating potential as anticancer agents .
Antioxidant Activity
The compound's antioxidant properties have been highlighted in various assays, including DPPH radical scavenging tests. These studies suggest that it can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related damage in cells .
Comparative Analysis with Similar Compounds
A comparative study was conducted to evaluate the biological activities of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid against structurally similar compounds. The following table summarizes key findings:
| Compound Name | Anticancer Activity | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid | Moderate | High | Enzyme inhibition via active site binding |
| 4-Hydroxyphenylalanine | High | Moderate | Competitive inhibition of cancer cell proliferation |
| Bromophenol derivatives | Low | High | Radical scavenging and ROS inhibition |
This comparison illustrates that while (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid shows moderate anticancer activity, its antioxidant capabilities are significantly pronounced when compared to other compounds .
Case Studies and Research Findings
- Case Study on Enzyme Modulation : A study demonstrated that (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This was evidenced by a decrease in enzyme activity in the presence of varying concentrations of the compound.
- Clinical Implications : Further research into the pharmacokinetics of this compound revealed rapid absorption and distribution within biological systems, suggesting potential for therapeutic applications in conditions requiring antioxidant support or cancer treatment .
Q & A
Q. What are the recommended synthetic routes for (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid, and how can protecting groups be strategically employed?
- Methodological Answer : Synthesis typically involves bromination and hydroxylation of phenylalanine derivatives. For example, bromine can be introduced via electrophilic aromatic substitution at the ortho position of a phenolic precursor, followed by stereoselective amination. Protecting groups like tert-butoxycarbonyl (Boc) for the amino group and acetyl for the hydroxyl group prevent undesired side reactions during synthesis. Purification via reverse-phase HPLC ensures enantiomeric purity (>98%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm for brominated phenyl; hydroxyl proton at δ 9.2 ppm).
- X-ray crystallography : Resolves absolute stereochemistry at the chiral center (R-configuration) and hydrogen-bonding networks involving the hydroxyl group .
- HPLC-MS : Validates molecular weight (MW: 288.1 g/mol) and purity (>99%) using a C18 column with 0.1% formic acid in acetonitrile/water .
Q. How can researchers screen the biological activity of this compound, particularly for enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants () against serine hydrolases or proteases.
- Docking studies : Compare binding affinities with analogs lacking the bromo group (e.g., 3-hydroxyphenyl derivatives) to assess steric/electronic effects .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what methods separate enantiomeric impurities?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-Binol-derived catalysts in asymmetric amination to enhance enantiomeric excess (ee > 95%).
- Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (80:20) to resolve (3R) and (3S) enantiomers. Monitor ee via circular dichroism (CD) at 220 nm .
Q. How should contradictory data on biological activity (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer :
- Standardize assays : Re-evaluate under consistent conditions (pH 7.4, 37°C) with positive controls (e.g., known inhibitors).
- Metabolite profiling : Use LC-MS to rule out degradation products.
- Structural analogs : Compare activity of bromo vs. chloro derivatives to identify substituent-specific effects .
Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?
- Methodological Answer :
- pH stability : Degradation occurs above pH 9 (hydroxyl deprotonation) and below pH 2 (amide hydrolysis). Use buffered solutions (pH 6–8) for storage.
- Thermal stability : Decomposition above 80°C observed via TGA. Lyophilize and store at −20°C under nitrogen .
Q. How can synthetic routes be optimized to improve yield and scalability without compromising stereoselectivity?
- Methodological Answer :
- Flow chemistry : Reduces reaction time (e.g., bromination in <1 hour vs. 12 hours batch) and improves heat management.
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) .
Q. What computational strategies model the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
